3-Sulfolene-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

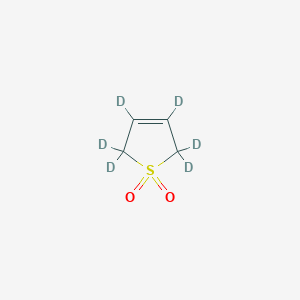

3-Sulfolene-D6 is a deuterated derivative of thiophene 1,1-dioxide Deuterium, a stable isotope of hydrogen, replaces six hydrogen atoms in the thiophene ring, resulting in a compound with unique properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfolene-D6 typically involves the deuteration of thiophene 1,1-dioxide. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Sulfolene-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiophene derivatives with reduced sulfur functionality.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antimalarial Drug Development

3-Sulfolene derivatives have been investigated for their potential as antimalarial agents. A study highlighted the synthesis of triazolo[4,3-a]pyridine sulfonamides that incorporate sulfonamide groups, which are crucial for antimalarial activity against Plasmodium falciparum . The incorporation of 3-sulfolene-D6 into these compounds can enhance their pharmacokinetic properties due to improved metabolic stability.

Case Study:

- Compound: 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Activity: IC50 = 4.98 μM against P. falciparum

- Methodology: Virtual screening combined with molecular docking to optimize lead compounds .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows it to be transformed into more complex structures.

Synthesis Methodologies:

- Tandem Reactions: Utilizing 3-sulfolene in tandem reactions can yield bicyclic compounds that are useful in drug discovery.

- Functionalization: The compound can be functionalized to create libraries of biologically active molecules .

Data Table: Synthesis Outcomes

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Tandem 1,2-addition | Bicyclo[3.2.1] sulfones | 70% | |

| Functionalization | Diverse scaffolds | Varied |

Polymer Chemistry

In polymer chemistry, this compound has been explored for its potential to modify polymer properties. Its incorporation into polymer matrices can improve thermal and mechanical properties due to the polar nature of the sulfone group.

Case Study:

Mécanisme D'action

The mechanism by which 3-Sulfolene-D6 exerts its effects is primarily related to the presence of deuterium atoms. Deuterium has a higher bond dissociation energy compared to hydrogen, which can influence the compound’s reactivity and stability. This isotopic effect can alter reaction pathways and rates, making the compound useful in studies requiring precise control over chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene 1,1-dioxide: The non-deuterated analog of 3-Sulfolene-D6.

Dibenzothiophene 5,5-dioxide: A structurally related compound with similar sulfur oxidation states.

1,2,4-Benzothiadiazine 1,1-dioxide: Another sulfur-containing heterocycle with different applications.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium enhances the compound’s stability and alters its reactivity, making it valuable for specific research applications where isotopic labeling is required.

Activité Biologique

3-Sulfolene-D6 is a deuterated derivative of 3-sulfolene, a compound known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

This compound is characterized by its sulfonyl group, which contributes to its reactivity and interaction with biological systems. The deuteration enhances its stability and allows for more precise tracking in metabolic studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively, suggesting that this compound may share similar properties. A study demonstrated that sulfonamide compounds displayed low toxicity while retaining high efficacy against various bacterial strains .

Anticancer Activity

The potential anticancer effects of this compound are supported by studies on related compounds that target the p53 pathway. The p53 protein plays a crucial role in regulating the cell cycle and apoptosis, making it a significant target in cancer therapy. Compounds that modulate p53 activity can enhance tumor suppression and induce apoptosis in cancer cells .

| Compound | Mechanism of Action | Target |

|---|---|---|

| This compound | Modulation of p53 activity | Cancer cells |

| Sulfonamide derivatives | Inhibition of bacterial enzymes | Bacterial cells |

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, sulfonamide compounds are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites like Plasmodium falciparum. This inhibition can lead to reduced proliferation of the parasite, highlighting the potential use of this compound in antimalarial therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 20 μM for several compounds .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that derivatives of sulfolenes could induce apoptosis through p53 activation. These findings suggest that this compound could similarly promote cell death in malignant cells by enhancing p53-mediated pathways .

- p53 Pathway Activation : By modulating the activity of the p53 protein, this compound may enhance cellular responses to stress signals, promoting apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis, particularly in pathogenic organisms, leading to reduced viability.

- Antimicrobial Activity : Similar to other sulfonamide derivatives, it may disrupt bacterial metabolic processes.

Propriétés

IUPAC Name |

2,2,3,4,5,5-hexadeuteriothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i1D,2D,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDNRNMVTZADMQ-TZCZJOIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.